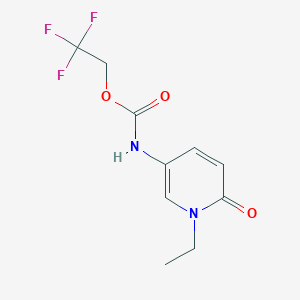

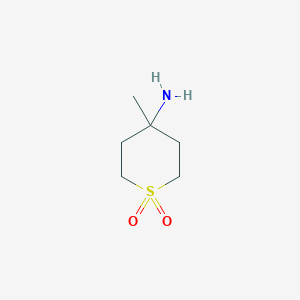

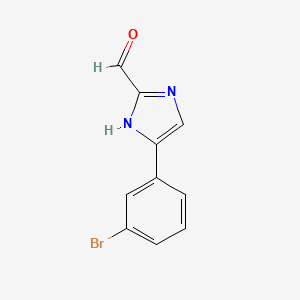

1,1-Dióxido de 4-amino-4-metiltetrahidro-2H-tiopirano

Descripción general

Descripción

Molecular Structure Analysis

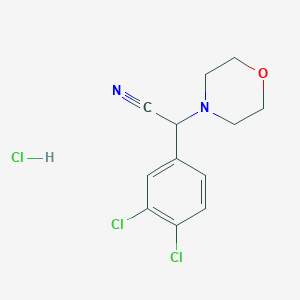

The molecular formula of AMTT is C6H13NO2S. Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

AMTT is a solid at room temperature . It has unique physical and chemical properties that have made it significant in various fields of research and application.Aplicaciones Científicas De Investigación

Inhibición de la Aminopeptidasa Cistínil

El cribado in silico ha revelado que los derivados de 1,1-Dióxido de 4-amino-4-metiltetrahidro-2H-tiopirano tienen una alta probabilidad de inhibir la aminopeptidasa cistínil, una enzima involucrada en diversos procesos fisiológicos. Esta inhibición podría tener aplicaciones terapéuticas en enfermedades donde la enzima desempeña un papel .

Síntesis de Sistemas Heterocíclicos

El compuesto sirve como un bloque de construcción versátil para la síntesis de nuevos sistemas heterocíclicos basados en tiopirano. Estos sistemas tienen una amplia gama de aplicaciones en la química medicinal, incluido el desarrollo de fármacos con diversas actividades farmacológicas .

Herramienta de Investigación en la Química de las Sulfonas

El this compound se utiliza en la investigación como un intermedio clave en la química de las sulfonas. Está involucrado en la síntesis de sulfonas cíclicas, que son importantes en diversas reacciones químicas y diseños potenciales de fármacos .

Propiedades

IUPAC Name |

4-methyl-1,1-dioxothian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWRDOVBBANOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1461707-16-3 | |

| Record name | 4-amino-4-methyl-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis described in this research?

A1: The researchers developed a practical and scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide (3) and related 4,4-disubstituted cyclic sulfone derivatives. [] This is significant because it starts with commercially available and inexpensive materials, potentially making these compounds more accessible for future research and development in medicinal chemistry. []

Q2: What is the significance of 4,4-disubstituted cyclic sulfones for medicinal chemistry?

A2: While the abstract doesn't delve into specific applications, it highlights that 4,4-disubstituted cyclic sulfones, including the synthesized compound, are valuable structural motifs for drug discovery. [] This suggests they may possess desirable properties for interacting with biological targets or offer versatility in designing new drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)

![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)